# Technical Support Center: GSK2983559 Clinical Trial Termination

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | RIP2 Kinase Inhibitor 3 |           |
| Cat. No.:            | B12426005               | Get Quote |

This technical support guide provides information and answers frequently asked questions regarding the termination of the clinical trial for GSK2983559, a potent and orally active inhibitor of Receptor-Interacting Protein 2 (RIPK2) kinase.

### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the GSK2983559 clinical trial?

The Phase I clinical trial for GSK2983559 (NCT03358407) was terminated prematurely due to non-clinical toxicology findings that indicated reduced safety margins.[1][2][3] This decision was based on data from preclinical studies, which raised concerns about the potential for adverse effects in humans.

Q2: What was the stage of the clinical trial when it was terminated?

The trial was a Phase I, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK2983559 in healthy volunteers.[1][2][3] The study was terminated during Part A, and Part B was never initiated.[1]

Q3: What is the mechanism of action for GSK2983559?

GSK2983559 is a highly selective inhibitor of RIPK2 kinase.[4] RIPK2 is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[5][6] By inhibiting RIPK2, GSK2983559 was



intended to block pro-inflammatory signaling pathways, such as NF-kB and MAPK, making it a potential therapeutic for inflammatory conditions like inflammatory bowel disease (IBD).[5][6][7]

Q4: Was the termination due to adverse events observed in human participants?

The publicly available information states that the termination was due to non-clinical toxicology findings.[1][2] This suggests the safety concerns arose from animal studies rather than from adverse events observed in the 31 healthy participants who were enrolled in Part A of the trial. [1]

Q5: Is there any publicly available data from the GSK2983559 clinical trial?

Yes, limited data on participant enrollment for Part A of the trial is available.[1] However, no specific pharmacokinetic, pharmacodynamic, or safety data from the human subjects has been publicly released.

### **Data Presentation**

Table 1: Participant Enrollment Summary for GSK2983559 Phase I Trial (NCT03358407) - Part A

| Metric          | Number of Participants |
|-----------------|------------------------|
| Screened        | 85                     |
| Enrolled        | 31                     |
| Screen Failures | 54                     |

Source: ClinicalTrials.gov[1]

### **Experimental Protocols**

While the complete study protocol is not publicly available, the terminated Phase I trial was a single-center, randomized, double-blind, placebo-controlled study.[2][3] The objective was to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of both single and repeated oral doses of GSK2983559 in healthy participants.[2][3]



# Visualizations Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 3. RIPK2: a promising target for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: GSK2983559 Clinical Trial Termination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426005#reasons-for-the-termination-of-the-gsk2983559-clinical-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com